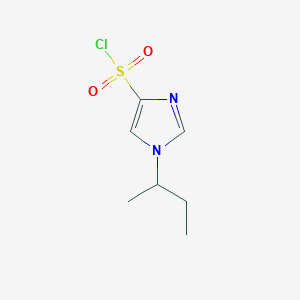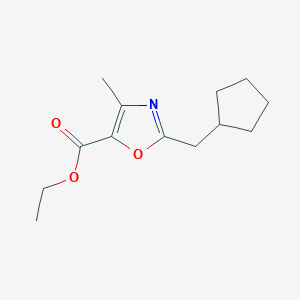
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride (also known as 3A1P1P-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 215.63 g/mol. 3A1P1P-HCl is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as a tool for biochemical and physiological studies.
Scientific Research Applications
Cognitive Enhancement Through 5-HT4 Receptor Agonism
Research on novel, selective 5-Hydroxytryptamine (5-HT)4 receptor ligands has shown potential cognitive enhancement effects. For instance, a study explored the effects of selective 5-HT4 receptor agonists on rat spatial learning and memory, demonstrating that activation of these receptors could reverse cognitive deficits induced by atropine, a finding that supports the role of 5-HT4 receptors in cognitive processes (Fontana, Daniels, Wong, Clark, & Eglen, 1997).
Structural Characterization and Polymorphism
Another aspect of research focused on the solid-state characterization of local anaesthetic drugs related to "3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride". The study described the thermal stability and crystal polymorphism of these compounds, providing insights into their physical properties and potential pharmaceutical applications (Schmidt, 2005).
Anticonvulsant Activity
The synthesis and evaluation of Mono-Mannich bases and corresponding azine derivatives of "this compound" demonstrated anticonvulsant activities. This suggests its potential application in the development of new anticonvulsant compounds for conditions such as grand mal epilepsy (Gul, Caliş, & Vepsalainen, 2004).
Neuroprotective Properties
The compound has been studied for its neuroprotective properties, particularly in blocking N-methyl-D-aspartate responses. This research aligns with efforts to identify compounds that can protect neural tissues from damage or degeneration, indicating potential therapeutic applications in neurology (Chenard et al., 1995).
properties
IUPAC Name |
3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-4-1-8(12)10-5-2-7(11)3-6-10;/h7,11H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIHQUGMYMPWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220038-99-2 | |
| Record name | 1-Propanone, 3-amino-1-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)


![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)



![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)

